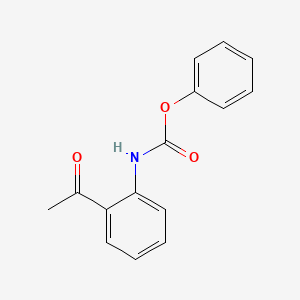

phenyl N-(2-acetylphenyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phenyl N-(2-acetylphenyl)carbamate is a chemical compound with the molecular formula C15H13NO3 . It has a molecular weight of 255.27 .

Synthesis Analysis

The synthesis of phenyl N-(2-acetylphenyl)carbamate and similar compounds has been studied . The reaction of hydroxy-substituted benzaldehydes with phenylisocyanate is known to take various pathways depending on the mutual location of the hydroxy and aldehyde groups on the benzene ring . A phosgene-free flow-system synthesis of carbamates in the reaction of various amines with dimethyl carbonate has also been presented .Molecular Structure Analysis

The molecular structure of phenyl N-(2-acetylphenyl)carbamate consists of 15 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Chemical Reactions Analysis

The chemical reactions of phenyl N-(2-acetylphenyl)carbamate have been explored in the context of aminolysis . The reaction of 4-formylphenyl-N-phenylcarbamate oxime with allyl-N-phenylcarbamate in the presence of chloramine T in refluxing EtOH has been studied .Aplicaciones Científicas De Investigación

- Phenyl N-(2-acetylphenyl)carbamate is a carbamate compound that can cyclize to form heterocyclic compounds. Researchers have used it as a precursor to study the kinetics and mechanism of intramolecular cyclization, leading to the formation of 3-methyl-4H-1,3-benzoxazin-2(3H)-ones . Understanding these cyclization reactions contributes to organic synthesis strategies.

- Researchers have synthesized O-phenyl-N-aryl carbamates, similar in structure to phenyl N-(2-acetylphenyl)carbamate, and screened them against enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase . These studies explore potential enzyme inhibition properties.

- Phenyl N-(2-acetylphenyl)carbamate derivatives may exhibit biological activity. While not extensively studied, its carbamate functionality suggests potential antimicrobial or other bioactive properties .

- Researchers have identified phenyl N-(2-acetylphenyl)carbamate using 1H- and 13C-NMR spectroscopy . Further spectroscopic investigations could provide insights into its behavior and interactions.

Organic Synthesis and Cyclization Studies

Enzyme Inhibition Studies

Biologically Active Compounds

Spectroscopic Studies

Propiedades

IUPAC Name |

phenyl N-(2-acetylphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c1-11(17)13-9-5-6-10-14(13)16-15(18)19-12-7-3-2-4-8-12/h2-10H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQCVLICVKSKZJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1NC(=O)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

phenyl N-(2-acetylphenyl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Fluorophenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2490883.png)

![N-(Cyanomethyl)-N-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2490893.png)

![N-[(1-Aminocyclohexyl)methyl]-3-cyclopentyl-5-methyl-1,2-oxazole-4-carboxamide;hydrochloride](/img/structure/B2490895.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2490903.png)